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Compound of Interest |

1H-Indole,5-[2-
Compound Name:
(phenylmethoxy)ethoxy]-

CAS No.: 445490-65-3

\ J

Executive Summary: The Analytical Target

Golvatinib (E7050) is a potent, small-molecule dual inhibitor of c-Met and VEGFR-2 tyrosine
kinases.[1] Unlike single-target inhibitors, its complex structure—featuring a cyclopropane-1,1-
dicarboxamide core linked to a fluorophenyl ether and a methylpiperazine-piperidine tail—
presents unique challenges for mass spectrometry quantification.[1]

This guide compares Golvatinib's mass spectrometric behavior with its structural analog and
clinical competitor, Lenvatinib (E7080), providing a roadmap for optimizing Multiple Reaction
Monitoring (MRM) transitions.
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Mass Spectrometry

Property Data L

Implication

Unique identifier for the free
CAS Number 445490-65-3

base.[1]

High nitrogen content
Formula Cs3H37F2N704 o

enhances ESI+ sensitivity.

Precursor ion
Monoisotopic Mass 633.29 Da

will be m/z 634.3.

) Requires high organic mobile

LogP ~4.1 (Predicted) )

phase for elution.

Excellent protonation in acidic
pKa Basic (Piperazine) mobile phases (0.1% Formic

Acid).

Mass Spectrometry Fragmentation Analysis
Precursor lon Selection

In positive Electrospray lonization (ESI+), Golvatinib forms a robust singly charged protonated

molecular ion:
e Precursor lon (

):m/z 634.3[1]

Predicted Fragmentation Pathways

Due to the scarcity of public spectral libraries for proprietary development compounds, we
derive the fragmentation pattern from the structural lability of the molecule's functional groups.
The fragmentation energy is typically directed toward the amide bonds and the piperazine ring.

Primary Fragmentation Channels (Collision Induced Dissociation -
CID):

» Piperazine-Piperidine Cleavage (Diagnostic High-Mass Loss):
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o The bond between the piperidine ring and the carbonyl linker is susceptible to cleavage.
o Fragment A (Product): Loss of the N-methylpiperazine-piperidine moiety.[1]

o Fragment B (Product): Formation of the methylpiperazine carbocation (m/z 113) or the
methylpiperazine ring itself (m/z 99). These are common "fingerprint" ions for piperazine-
containing kinase inhibitors (similar to Imatinib).[1]

» Amide Bond Hydrolysis (Cyclopropane Core):

o The cyclopropane-1,1-dicarboxamide core is a rigid linker.[1] High collision energy (CE)
can cleave the amide bonds on either side.

o Fragment C: Cleavage of the p-fluoroaniline moiety (m/z ~111).
» Ether Linkage Stability:

o The diaryl ether bond is generally stable under standard CID conditions but may cleave at
very high energies, yielding phenolic fragments.

Visualization: Proposed Fragmentation Map
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Figure 1: Predicted fragmentation pathways for Golvatinib (E7050) under CID conditions. The
m/z 113 ion is a common diagnostic fragment for methylpiperazine-containing TKIs.[1]

Comparative Performance Guide
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This section objectively compares Golvatinib with Lenvatinib, a structurally related TKI, to assist
in method transfer and benchmarking.

Analytical Comparison

Feature

Golvatinib (E7050)

Lenvatinib (E7080)

Operational Insight

Molecular Weight

633.7 g/mol

426.9 g/mol

Golvatinib elutes later
on C18 columns due
to higher
hydrophobicity.[1]

Primary MRM

634.3 - 113.1
(Predicted)

427.6 - 371.0

Lenvatinib's transition
involves a neutral loss
of
cyclopropane/amide;
Golvatinib likely
follows a piperazine

cleavage.

lonization Source

ESI+ (High Efficiency)

ESI+ (High Efficiency)

Both respond well to
ESI; APClis a
secondary option if
matrix effects are
high.

Solubility

Low (DMSO/Methanol

required)

Low (DMSO/Methanol

required)

Avoid 100% aqueous
diluents to prevent
precipitation in the

injector.

Internal Standard

Golvatinib-d8 (Ideal)

Lenvatinib-d4

If d8-Golvatinib is
unavailable, d4-
Lenvatinib can serve
as a surrogate IS due

to structural similarity.

[1]

Biological Context (Mechanism of Action)[1]
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Figure 2: Dual inhibition mechanism of Golvatinib targeting c-Met and VEGFR-2 pathways.[1]

Experimental Protocol: LC-MS/MS Method
Development

To ensure scientific integrity and reproducibility, the following protocol is recommended for
quantifying Golvatinib in biological matrices (plasma/tumor homogenate).

Sample Preparation (Protein Precipitation)

o Reagent: Acetonitrile (ACN) containing Internal Standard (I1S).[1]
e Ratio: 1:3 (Plasma : ACN).

e Procedure:

[¢]

Aliquot 50 pL of plasma.

o

Add 150 pL of ACN + IS.

o

Vortex for 30s; Centrifuge at 13,000 rpm for 10 min at 4°C.

o

Inject 5 pL of the supernatant.

Chromatographic Conditions
e Column: Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 um).

o Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]
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¢ Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Gradient:

o 0-0.5 min: 10% B (Isocratic hold)[1]

[¢]

[e]

o

3.0-4.0 min: 90% B (Wash)[1]

0.5-3.0 min: 10% — 90% B (Linear ramp)[1]

4.0-4.1 min: 90% - 10% B (Re-equilibration)[1]

Mass Spectrometer Settings (Sciex QTRAP |/ Waters

Xevo)

¢ lonization: ESI Positive Mode.

e Source Temp: 500°C.

o Capillary Voltage: 3.5 kV.

o MRM Table (Optimization Required):

Precursor Product Cone Collision
Analyte Type
(m/z) (m/z) Voltage (V) Energy (eV)
o Quantifier
Golvatinib 634.3 113.1 35 25-35 )
(Predicted)
o Qualifier
Golvatinib 634.3 480.2 35 20-30
(Predicted)
IS Internal
o 427.6 371.0 30 25
(Lenvatinib) Standard
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Critical Note: The transition 634.3 — 113.1 targets the methylpiperazine fragment, which is

highly specific and generally provides the best signal-to-noise ratio for this class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Advanced LC-MS/MS Profiling of Golvatinib (E7050):
Fragmentation Dynamics & Method Development Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3138086#mass-spectrometry-
fragmentation-pattern-of-cas-445490-65-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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